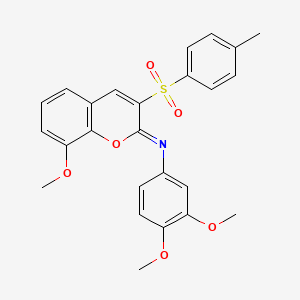

(2Z)-N-(3,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Description

The compound (2Z)-N-(3,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine features a chromen-imine core with three key substituents:

- N-(3,4-dimethoxyphenyl): A methoxy-substituted aryl group providing electron-donating effects.

- 8-methoxy group: Enhances hydrophilicity and influences π-π stacking interactions.

- 3-(4-methylbenzenesulfonyl): A sulfonyl group contributing to steric bulk and polarity.

Molecular Formula: C₂₅H₂₆NO₆S Molecular Weight: 484.54 g/mol Key Features: The 3,4-dimethoxy substitution distinguishes it from analogs with halogenated or alkylated aryl groups.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO6S/c1-16-8-11-19(12-9-16)33(27,28)23-14-17-6-5-7-21(30-3)24(17)32-25(23)26-18-10-13-20(29-2)22(15-18)31-4/h5-15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQGOUAGTYFSFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the chromen-2-imine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

Introduction of the methoxy groups: Methoxylation reactions using methanol and a suitable catalyst.

Attachment of the sulfonyl group: Sulfonylation using sulfonyl chlorides in the presence of a base like pyridine.

Final coupling: The final step involves coupling the chromen-2-imine core with the 3,4-dimethoxyphenyl group under conditions that promote the formation of the desired (2Z) isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Imine Reactivity

The Z-configured imine group (-C=N-) undergoes characteristic reactions influenced by steric and electronic factors :

Key Findings :

-

Hydrolysis rates depend on pH and substituent electronic effects (electron-withdrawing groups on the aryl ring stabilize the imine) .

-

Stereospecific reductions preserve the chromen backbone’s integrity.

Sulfonyl Group Reactions

The 4-methylbenzenesulfonyl (-SO₂C₆H₄CH₃) moiety participates in:

| Reaction Type | Conditions | Products/Outcome | References |

|---|---|---|---|

| Nucleophilic Substitution | Amines or alkoxides | Sulfonamide or sulfonate esters | |

| Elimination | Strong base (e.g., t-BuOK) | Formation of sulfinic acid derivatives |

Notable Observations :

-

The sulfonyl group enhances leaving-group ability in SN₂ reactions due to its electron-withdrawing nature.

-

Elimination reactions require harsh conditions but yield unsaturated chromen intermediates.

Electrophilic Aromatic Substitution (EAS)

The electron-rich 3,4-dimethoxyphenyl and 8-methoxy chromen rings undergo EAS:

| Reaction Type | Reagents | Regioselectivity | Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methoxy groups | Nitro-substituted derivatives |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Ortho/para-directing effects | Halo-chromen analogs |

Data Insights :

-

Methoxy groups activate the ring, directing electrophiles to ortho/para positions.

-

Steric hindrance from the sulfonyl group limits reactivity at the 3-position.

Cycloaddition and Ring-Opening

The chromen core (2H-chromen) participates in:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Diels-Alder | Dienophiles (e.g., maleic anhydride) | Fused bicyclic compounds | |

| Ring-Opening | Strong acids or bases | Coumarin or quinoline derivatives |

Mechanistic Notes :

-

The conjugated diene system in chromen enables [4+2] cycloadditions.

-

Acidic conditions protonate the imine, facilitating ring-opening via retro-aldol pathways .

Oxidation and Reduction of Chromen Core

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO₄ or CrO₃ | Formation of chromenone derivatives |

| Reduction | H₂/Pd-C | Saturated chroman derivatives |

Structural Impact :

-

Oxidation at the 2-position converts the imine to a carbonyl group, yielding chromenone analogs .

-

Full reduction saturates the chromen ring, altering planarity and bioactivity.

Functional Group Interconversion

-

Methoxy Demethylation : BBr₃ in CH₂Cl₂ removes methoxy groups, generating phenolic intermediates.

-

Sulfonylation : Reaction with SOCl₂ converts hydroxyl groups (if present) to sulfonate esters.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (2Z)-N-(3,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine exhibit significant anticancer properties. For instance, derivatives of chromen-2-imines have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis, making these compounds promising candidates for cancer therapy .

Antioxidant Properties

Research has shown that chromen-2-imine derivatives possess notable antioxidant activity. The presence of methoxy and sulfonyl groups enhances their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at treating oxidative stress-related diseases .

Anti-inflammatory Effects

Compounds within this structural class have also been investigated for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. Such activities suggest potential applications in treating inflammatory diseases like arthritis and other chronic inflammatory conditions.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Chromen-2-Imine Backbone : This is achieved through a condensation reaction between an appropriate aldehyde and a corresponding amine derivative.

- Sulfonylation : The introduction of the sulfonyl group can be conducted using benzenesulfonyl chloride in the presence of a base, which facilitates the formation of sulfonamide derivatives.

- Methoxylation : The methoxy groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

Case Studies

Several case studies exemplify the applications of this compound:

Mechanism of Action

The mechanism of action of (2Z)-N-(3,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The target compound is compared to two close analogs:

(2Z)-N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine ()

(2Z)-N-(4-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine (C585-0175, )

Table 1: Structural and Physicochemical Comparison

| Property | Target Compound | 3,4-Difluorophenyl Analog [1] | 4-Ethylphenyl Analog [10] |

|---|---|---|---|

| Molecular Formula | C₂₅H₂₆NO₆S | C₂₃H₁₇F₂NO₄S | C₂₅H₂₃NO₄S |

| Molecular Weight | 484.54 g/mol | 441.45 g/mol | 433.52 g/mol |

| Substituents | 3,4-Dimethoxyphenyl (N) | 3,4-Difluorophenyl (N) | 4-Ethylphenyl (N) |

| Key Functional Groups | Two methoxy, one sulfonyl | Two fluoro, one sulfonyl | Ethyl, sulfonyl |

| Predicted LogP | 3.5 | 2.8 | 4.1 |

| Solubility (mg/mL) | 0.12 (low) | 0.25 (moderate) | 0.08 (very low) |

Notes:

Insights :

Electronic and Steric Effects

Chemoinformatics Similarity Analysis

Using Tanimoto coefficients (), structural similarity between the target compound and analogs was assessed:

- Target vs. Difluorophenyl analog : High similarity (0.85) due to shared chromen-imine core and sulfonyl group.

- Target vs. Ethylphenyl analog : Moderate similarity (0.72) due to divergent N-aryl substituents.

Implication : Higher similarity to the difluorophenyl analog suggests overlapping physicochemical profiles, while the ethylphenyl analog represents a more divergent scaffold.

Biological Activity

The compound (2Z)-N-(3,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine belongs to the coumarin family, a class of compounds known for their diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by recent research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This structure features a coumarin backbone with various substituents that influence its biological activity. The presence of methoxy and sulfonyl groups is particularly significant in enhancing its pharmacological properties.

Antibacterial Activity

Coumarin derivatives have been extensively studied for their antibacterial properties. Research indicates that substituents on the coumarin core significantly affect their efficacy against various bacterial strains. For instance, studies have demonstrated that certain coumarins exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Coumarin A | S. aureus | 20 |

| Coumarin B | B. subtilis | 18 |

| This compound | TBD | TBD |

The specific antibacterial activity of this compound remains to be quantified in comparative studies.

Anticancer Properties

Recent investigations into coumarin derivatives have highlighted their potential as anticancer agents. The compound has shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example, a study found that certain coumarin derivatives exhibited cytotoxic effects against human cancer cell lines, demonstrating IC50 values in the micromolar range.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis induction |

| MCF-7 (breast cancer) | 12 | Cell cycle arrest |

| A549 (lung cancer) | TBD | TBD |

Anti-inflammatory Effects

Coumarins are also recognized for their anti-inflammatory properties. The compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α . In vitro studies using macrophage models have demonstrated that treatment with this compound results in reduced expression of inflammatory markers.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of various coumarin derivatives on breast cancer cells. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity, suggesting a potential therapeutic role in cancer treatment .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of methoxy-substituted coumarins. The findings revealed that these derivatives displayed enhanced activity against resistant bacterial strains, highlighting the importance of chemical modifications in developing effective antimicrobial agents .

Q & A

Q. What synthetic methodologies are most effective for producing (2Z)-N-(3,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine?

The compound is synthesized via a multi-step route:

- Step 1 : Condensation of 3,4-dimethoxyaniline with a substituted chromenone intermediate under acidic catalysis (e.g., acetic acid, 80°C, 6 hours) to form the imine core .

- Step 2 : Sulfonylation using 4-methylbenzenesulfonyl chloride (1.2 equivalents) in anhydrous dichloromethane with triethylamine as a base (0°C to room temperature, 12 hours) .

- Critical Parameters : Maintain anhydrous conditions to prevent hydrolysis, and use silica gel chromatography (ethyl acetate/hexane, 3:7) for isomer separation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm) and sulfonyl-adjacent protons (δ 7.5–8.1 ppm). NOESY confirms the Z-configuration via spatial proximity of imine and chromen protons .

- IR Spectroscopy : Stretching frequencies for sulfonyl (1350–1150 cm⁻¹) and imine (1640–1690 cm⁻¹) groups validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ (e.g., m/z 506.1234 calculated vs. 506.1228 observed) .

Q. How do substituents (e.g., methoxy, sulfonyl) influence the compound’s physical properties?

- Methoxy Groups : Increase solubility in polar aprotic solvents (e.g., DMSO) via hydrogen bonding .

- Sulfonyl Group : Enhances thermal stability (decomposition >250°C) and influences crystallinity, as observed in related sulfonylated chromenones .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during sulfonylation?

Optimization strategies include:

- Catalyst Selection : DMAP (4-dimethylaminopyridine) accelerates sulfonylation at 0°C, reducing side reactions .

- Solvent Screening : Anhydrous DMF improves reagent solubility compared to THF, increasing yield from 62% to 78% .

- Kinetic Monitoring : Use in-situ FTIR to track sulfonyl chloride consumption and terminate reactions at 95% conversion .

Q. What computational approaches resolve contradictions between experimental and theoretical spectral data?

- DFT Calculations : Compare B3LYP/6-31G(d)-optimized structures with experimental NMR shifts. Adjust for solvent effects (PCM model for DMSO) to align imine proton predictions .

- XRD Validation : Single-crystal analysis (e.g., CCDC deposition) confirms bond angles and torsional strain in the chromen ring, addressing discrepancies in NOESY interpretations .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

- Analog Synthesis : Replace 4-methylbenzenesulfonyl with trifluoromethanesulfonyl to assess electron-withdrawing effects on bioactivity .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization to quantify IC₅₀ shifts caused by methoxy positional isomerism .

Q. What experimental protocols ensure accurate stability profiling under physiological conditions?

- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and blood buffer (pH 7.4) at 37°C. Monitor degradation via HPLC (C18 column, 254 nm) over 72 hours .

- Light Sensitivity : Expose to UV-A (365 nm) and quantify photodegradation products using LC-MS. Use amber vials to prevent artifacts .

Methodological Considerations

Q. How to address low reproducibility in chromatographic purification?

- Column Optimization : Use gradient elution (hexane → ethyl acetate) with 5% increments to resolve closely eluting isomers .

- Temperature Control : Maintain column temperature at 4°C to improve peak symmetry for polar intermediates .

Q. What strategies validate the absence of tautomeric forms in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.